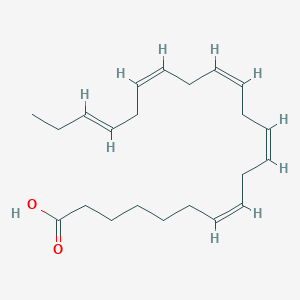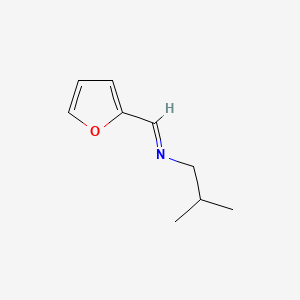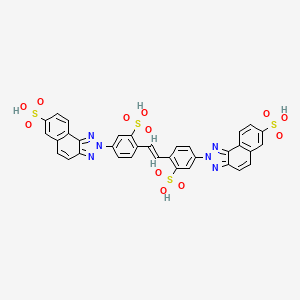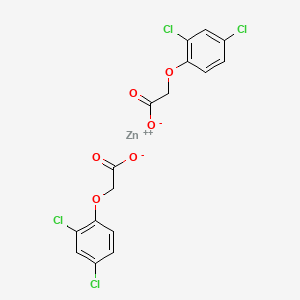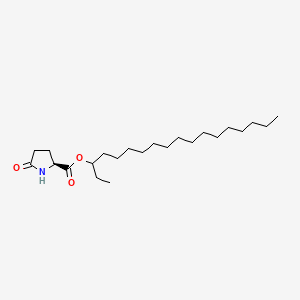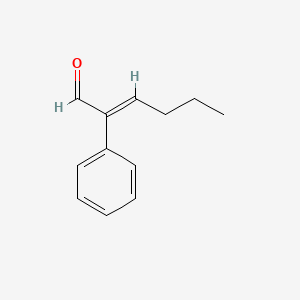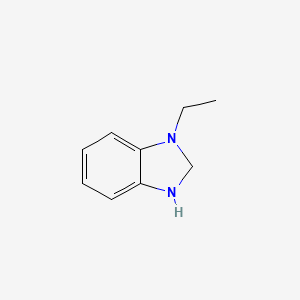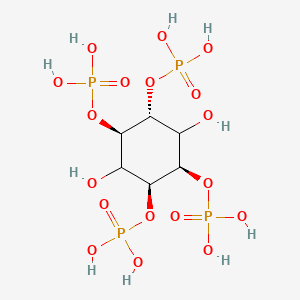
myo-Inositol, tetrakis(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
myo-Inositol, tetrakis(dihydrogen phosphate): It is a water-soluble compound that plays a significant role in cellular signaling pathways, particularly in the regulation of intracellular calcium levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of myo-Inositol, tetrakis(dihydrogen phosphate) typically involves the phosphorylation of myo-inositol. One common method is the phosphorylation of myo-inositol using phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods: : Industrial production of myo-Inositol, tetrakis(dihydrogen phosphate) often involves large-scale chemical synthesis using similar phosphorylation techniques. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : myo-Inositol, tetrakis(dihydrogen phosphate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce lower inositol phosphates and free phosphate ions.
Phosphorylation: It can be further phosphorylated to produce higher inositol phosphates.
Dephosphorylation: Enzymatic dephosphorylation can convert it back to myo-inositol.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or enzymatic conditions.
Phosphorylation: Requires phosphoric acid derivatives and catalysts.
Dephosphorylation: Utilizes specific phosphatase enzymes.
Major Products
Hydrolysis: Produces lower inositol phosphates such as myo-inositol trisphosphate and bisphosphate.
Phosphorylation: Can yield higher inositol phosphates like myo-inositol pentakisphosphate and hexakisphosphate.
Wissenschaftliche Forschungsanwendungen
myo-Inositol, tetrakis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other inositol phosphates.
Biology: Plays a crucial role in cellular signaling pathways, particularly in calcium signaling.
Medicine: Investigated for its potential therapeutic effects in conditions like cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
The primary mechanism of action of myo-Inositol, tetrakis(dihydrogen phosphate) involves its role as a second messenger in cellular signaling pathways. It regulates intracellular calcium levels by opening calcium channels on the endoplasmic reticulum and plasma membrane, facilitating the release and influx of calcium ions. This regulation is crucial for various cellular processes, including cell division, proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
myo-Inositol 1,3,4,6-tetrakisphosphate: Another tetrakisphosphate derivative with phosphate groups at different positions.
myo-Inositol 1,4,5-trisphosphate: A trisphosphate derivative involved in similar signaling pathways.
myo-Inositol hexakisphosphate: A hexaphosphate derivative with more extensive phosphorylation.
Uniqueness: : myo-Inositol, tetrakis(dihydrogen phosphate) is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. Its ability to regulate intracellular calcium levels through multiple mechanisms sets it apart from other inositol phosphates .
Eigenschaften
CAS-Nummer |
27121-72-8 |
|---|---|
Molekularformel |
C6H16O18P4 |
Molekulargewicht |
500.08 g/mol |
IUPAC-Name |
[(1S,3R,4R,6R)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4-,5-,6+/m1/s1 |
InChI-Schlüssel |
ZAWIXNGTTZTBKV-BAHMFFLCSA-N |
Isomerische SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


